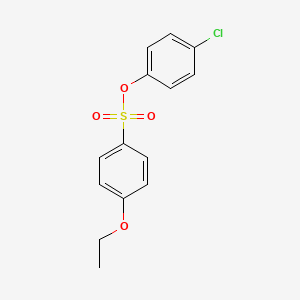
4-chlorophenyl 4-ethoxybenzenesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonate compounds often involves nucleophilic substitution reactions, phase-transfer catalysis, and sometimes conditions facilitated by ultrasound irradiation for ethoxylation processes. For example, ethoxy-4-nitrobenzene synthesis from 4-chloronitrobenzene with potassium ethoxide under ultrasound irradiation conditions demonstrates the complexity and specificity of synthesis routes for similar compounds (Wang & Rajendran, 2007).
Molecular Structure Analysis
Molecular structure analysis of sulfonate compounds reveals intricate details about their arrangement and intermolecular interactions. For instance, studies on 2-chlorophenyl 3-nitrobenzenesulfonate and 2,4-dichlorophenyl 3-nitrobenzenesulfonate have shown supramolecular aggregation through C-H...O, pi-pi, and van der Waals interactions, highlighting the complex structural characteristics these molecules can exhibit (Vembu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds can vary widely, including photooxidation processes that lead to nitroso- and nitro-products. For example, the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produces 4-chloronitrosobenzene and 4-chloronitrobenzene, demonstrating the reactivity of sulfonate derivatives under specific conditions (Miller & Crosby, 1983).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Studies focusing on the synthesis, structure, and properties of sulfonate derivatives often highlight these aspects to provide a comprehensive understanding of the compound's characteristics.
Chemical Properties Analysis
The chemical properties of sulfonate compounds include their reactivity, stability, and potential for various chemical transformations. N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, for example, serve as chemoselective N-acylation reagents, showcasing the versatility and specificity of sulfonate compounds in chemical synthesis (Ebrahimi et al., 2015).
Propiedades
IUPAC Name |
(4-chlorophenyl) 4-ethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-2-18-12-7-9-14(10-8-12)20(16,17)19-13-5-3-11(15)4-6-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDRPUIBNGFVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 4-ethoxybenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



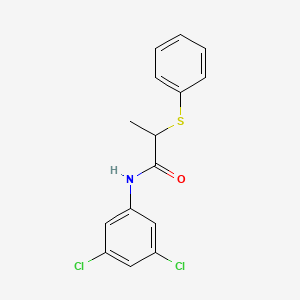
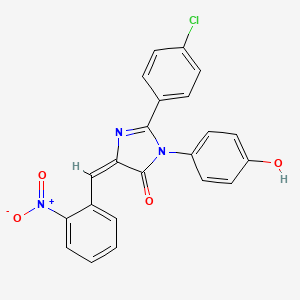
![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)
![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
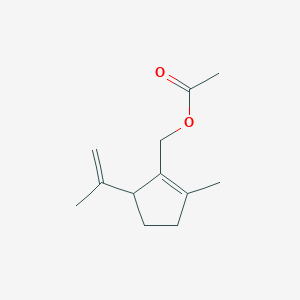

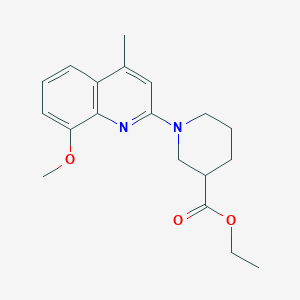

![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)